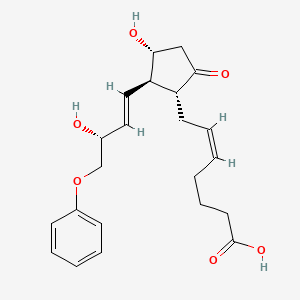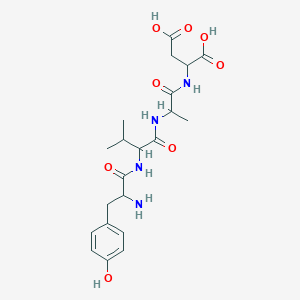
H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH is a synthetic peptide composed of four amino acids: tyrosine, valine, alanine, and aspartic acid Each amino acid in this peptide is in its racemic form, meaning it contains both D- and L- enantiomers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, DL-Asp, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, DL-Ala, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for DL-Val and DL-Tyr.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-throughput liquid chromatography (LC) and mass spectrometry (MS) ensures the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
Oxidation: Formation of dopaquinone from tyrosine.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with different functional groups.
Aplicaciones Científicas De Investigación
H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug development and delivery.
Industry: Utilized in the development of new materials and biotechnological processes.
Mecanismo De Acción
The mechanism of action of H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of both D- and L- enantiomers can affect its binding affinity and specificity, leading to unique biological activities .
Comparación Con Compuestos Similares
Similar Compounds
H-L-Tyr-L-Val-L-Ala-L-Asp-OH: The non-racemic form of the peptide.
H-D-Tyr-D-Val-D-Ala-D-Asp-OH: The all-D enantiomer form.
H-L-Tyr-D-Val-L-Ala-D-Asp-OH: A mixed enantiomer form.
Uniqueness
H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH is unique due to its racemic nature, which can lead to different biological activities compared to its non-racemic counterparts. The presence of both D- and L- enantiomers can result in distinct interactions with biological targets, making it a valuable tool for research .
Propiedades
Fórmula molecular |
C21H30N4O8 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
2-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]butanedioic acid |
InChI |
InChI=1S/C21H30N4O8/c1-10(2)17(25-19(30)14(22)8-12-4-6-13(26)7-5-12)20(31)23-11(3)18(29)24-15(21(32)33)9-16(27)28/h4-7,10-11,14-15,17,26H,8-9,22H2,1-3H3,(H,23,31)(H,24,29)(H,25,30)(H,27,28)(H,32,33) |
Clave InChI |
XVZUMQAMCYSUMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[4-[3-(3H-inden-1-yl)propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B10853858.png)
![2-iodo-N-[3-(pyrrolidin-2-ylmethyl)-1H-indol-5-yl]benzenesulfonamide](/img/structure/B10853869.png)
![Y-c[D-Pen-(3,5-diI)Tyr-GSFC]KR-NH2](/img/structure/B10853888.png)
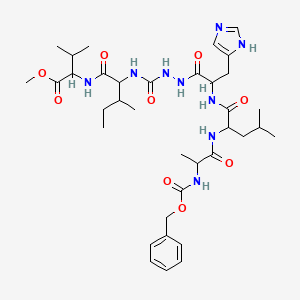

![9-[hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10853910.png)
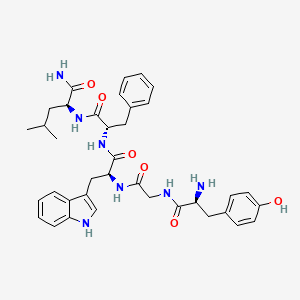
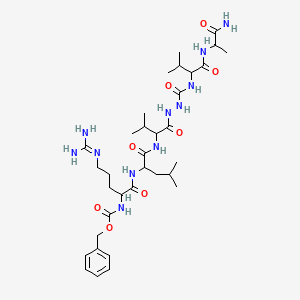
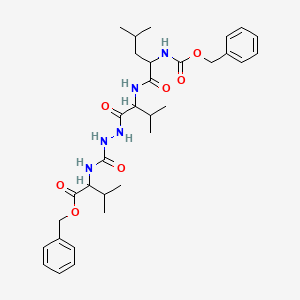
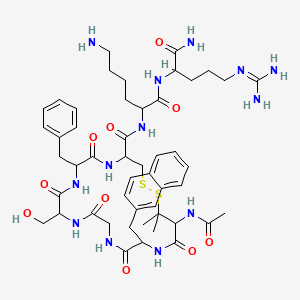
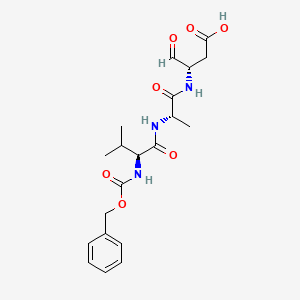
![4-[(1S,9S,11S,12R,15S,16R,24R)-12-hydroxy-12-[(E)-3-hydroxyprop-1-enyl]-11-methyl-21-oxo-5-hexacyclo[14.7.1.01,19.03,8.09,24.011,15]tetracosa-3(8),4,6,19-tetraenyl]benzonitrile](/img/structure/B10853946.png)
![1-[[5-(2,3,5,6-Tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10853954.png)
